2-(2,6-Dichlorobenzoyl)oxazole

描述

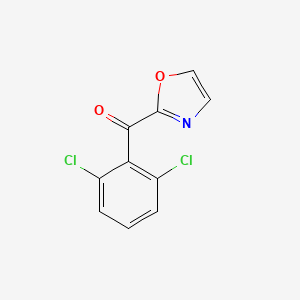

Structure

2D Structure

属性

IUPAC Name |

(2,6-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRUTDDVYBDAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642112 | |

| Record name | (2,6-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-24-2 | |

| Record name | (2,6-Dichlorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 2 2,6 Dichlorobenzoyl Oxazole

Mechanistic Investigations of Oxazole (B20620) Ring Formation

The synthesis of oxazole rings can be achieved through various methods, each involving a sequence of fundamental organic reactions.

The formation of the oxazole ring often proceeds through a pathway involving protonation, cyclization, and dehydration. One of the classic methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Dehydrating agents such as sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) are frequently employed to facilitate the dehydration step. pharmaguideline.com Another method, the Fischer oxazole synthesis, utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This reaction is a type of dehydration reaction that can occur under mild conditions. wikipedia.org The mechanism involves the initial addition of HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water. wikipedia.org Tautomerization and subsequent elimination of HCl yield the final oxazole product. wikipedia.org

In the van Leusen oxazole synthesis, a 5-substituted oxazole is formed from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.gov The process involves the deprotonation of TosMIC, which then adds to the aldehyde. Subsequent bond formation between the resulting hydroxyl group and the isocyano group leads to an oxazoline (B21484) intermediate. nih.gov The elimination of p-toluenesulfinic acid (-TosH) from this intermediate yields the 5-substituted oxazole. nih.gov Triflic acid (TfOH) has also been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, which are precursors to oxazoles. nih.gov This method is advantageous as it generates water as the only byproduct. nih.gov

| Synthetic Method | Key Reactants | Key Intermediates | Reaction Conditions |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | - | Dehydrating agents (H₂SO₄, PCl₅, etc.) pharmaguideline.com |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Iminochloride, Chloro-oxazoline wikipedia.org | Anhydrous HCl wikipedia.org |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Oxazoline nih.gov | Base nih.gov |

| TfOH-promoted Cyclization | N-(2-hydroxyethyl)amide | - | Triflic acid nih.gov |

The synthesis of oxazoles often involves the formation of transient intermediate species. For instance, in a gold(I)-catalyzed reaction between phenylacetylene, pyridine (B92270) N-oxide, and acetonitrile, a putative gold-α-oxocarbene intermediate is believed to lead to the oxazole product. nih.gov Mass spectrometric techniques have been employed to track the formation of such elusive intermediates. nih.gov In the van Leusen synthesis, an oxazoline is a key intermediate that is subsequently converted to the oxazole. nih.govijpsonline.com Similarly, in the synthesis of oxazoles from aldehydes and serine, an oxazolidine (B1195125) is formed, which then proceeds through a 2,5-dihydrooxazole intermediate. scilit.com The isolation and characterization of these intermediates are crucial for understanding the reaction mechanism and optimizing reaction conditions.

Electrophilic Reactivity of the Oxazole Ring System

The oxazole ring is an aromatic system, but its reactivity towards electrophiles is significantly influenced by the presence of the heteroatoms and substituents.

Electrophilic substitution on the oxazole ring is generally difficult unless an electron-releasing substituent is present. pharmaguideline.com When substitution does occur, it preferentially takes place at the C5 position. wikipedia.orgtandfonline.com The order of reactivity for electrophilic attack on the oxazole ring is C4 > C5 > C2. pharmaguideline.com The presence of an electron-donating group activates the ring towards electrophilic attack. tandfonline.com For instance, bromination of 2-phenyloxazole (B1349099) with N-bromosuccinimide yields the 5-bromo derivative. slideshare.net

The 2-(2,6-dichlorobenzoyl) group is a strong electron-withdrawing group due to the inductive effect of the two chlorine atoms on the benzene (B151609) ring. stackexchange.com This deactivating group significantly reduces the electron density of the oxazole ring, making it less susceptible to electrophilic attack. stackexchange.commasterorganicchemistry.com Electron-withdrawing groups generally deactivate aromatic rings towards electrophilic substitution. libretexts.org While halogens are ortho, para-directing, their strong inductive effect deactivates the entire ring. stackexchange.com In the case of 2-(2,6-dichlorobenzoyl)oxazole, the electron-withdrawing nature of the substituent at the C2 position would further decrease the reactivity of the oxazole ring towards electrophiles, making substitution at any position challenging.

Nucleophilic Reactivity and Deprotonation Studies

The oxazole ring can also undergo nucleophilic attack, particularly when activated by electron-withdrawing groups.

Nucleophilic substitution reactions on the oxazole ring are generally uncommon. pharmaguideline.comthepharmajournal.com However, the presence of a good leaving group at the C2 position can facilitate nucleophilic aromatic substitution. wikipedia.org The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com The electron-withdrawing 2,6-dichlorobenzoyl group at the C2 position of the target molecule would further enhance the electrophilicity of this carbon, but direct nucleophilic substitution of the benzoyl group itself is not a typical reaction of the oxazole ring. Instead, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com

Nucleophilic Addition and Substitution Reactions at the Oxazole Core

Nucleophilic substitution reactions on an unsubstituted oxazole ring are generally uncommon. tandfonline.comsemanticscholar.org The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, followed by the C4 and C5 positions. tandfonline.compharmaguideline.com For this compound, the powerful electron-withdrawing nature of the benzoyl substituent makes the C2 position exceptionally electrophilic.

However, direct nucleophilic substitution at C2 is often superseded by ring cleavage. pharmaguideline.com The attack of a nucleophile at the C2 position can induce the scission of the oxazole ring, leading to the formation of other heterocyclic systems or open-chain products. tandfonline.compharmaguideline.com For instance, the reaction of some oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can result in their conversion to imidazoles through a process of ring opening and subsequent recyclization. pharmaguideline.com While direct substitution of the benzoyl group is not a typical pathway, nucleophilic addition to the carbonyl carbon of the benzoyl group is a competing reaction.

Table 1: General Reactivity of Oxazole Ring Positions to Nucleophilic Attack

| Position | Reactivity | Influencing Factors |

| C2 | Highest | Most electron-deficient position, further activated by electron-withdrawing substituents. tandfonline.compharmaguideline.com |

| C4 | Moderate | Less reactive than C2. tandfonline.com |

| C5 | Lowest | Least susceptible to nucleophilic attack. tandfonline.com |

Carbanion Formation at C2 Position

For oxazoles that are unsubstituted at the C2 position, deprotonation to form a carbanion is a known reaction. The hydrogen atom at C2 is the most acidic proton on the oxazole ring, with a pKa of approximately 20. tandfonline.comsemanticscholar.org This allows for metallation, typically with strong bases like organolithium reagents, to generate a 2-lithio-oxazole. pharmaguideline.comwikipedia.org These lithiated intermediates, however, can be unstable and may undergo ring opening to form isocyanide derivatives. pharmaguideline.com

In the case of this compound, carbanion formation at the C2 position of the oxazole ring is not a feasible reaction pathway . This is due to the absence of a proton at this position, which is instead occupied by the 2,6-dichlorobenzoyl group. Any potential carbanion formation would have to occur at other positions, such as the aromatic ring of the benzoyl group, under suitable conditions.

Oxidation and Reduction Pathways of the Compound

The this compound molecule possesses multiple sites susceptible to oxidation and reduction, including the oxazole ring and the ketone functional group.

Selective Oxidation of the Oxazole Ring and Substituents

Oxazole rings are generally susceptible to oxidation, which can lead to ring cleavage. tandfonline.compharmaguideline.com Oxidizing agents such as potassium permanganate (B83412) or ozone can open the oxazole ring. pharmaguideline.com The oxidation often initiates at the C4-C5 bond. tandfonline.com Another documented pathway for some substituted oxazoles is the oxidation to form 2-oxazolones, which are cyclic carbamates. nih.gov This transformation can be catalyzed by enzymes like aldehyde oxidase, particularly for oxazoles that are unsubstituted at the C2 position. nih.gov For 4,5-diphenyloxazole, oxidation with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to yield an imide and benzoic acid, demonstrating a complete cleavage of the ring. wikipedia.org

Given the stability of the 2,6-dichlorobenzoyl moiety to typical oxidizing conditions, the oxazole ring of this compound would be the primary target for oxidation.

Table 2: Potential Oxidation Products

| Reagent/Condition | Potential Product(s) | Reaction Type |

| Strong Oxidants (e.g., KMnO₄, O₃) | Open-chain fragments | Ring Cleavage pharmaguideline.com |

| Ceric Ammonium Nitrate (CAN) | Benzoic acid derivatives, imides | Ring Cleavage wikipedia.org |

| Aldehyde Oxidase (enzymatic) | Unlikely due to C2 substitution | Ring Oxidation nih.gov |

Ring Cleavage and Functional Group Transformation via Reduction

The reduction of oxazoles can proceed via two main pathways: reduction of the ring or reduction of its substituents. The use of certain reducing agents, such as a nickel-aluminum alloy, can cause ring opening. tandfonline.comsemanticscholar.org Milder conditions may lead to the reduction of the oxazole to an oxazoline. semanticscholar.org Electrochemical reduction has also been reported to occur at the C2 position. semanticscholar.org

For this compound, a key site for reduction is the carbonyl group of the benzoyl substituent. Standard reducing agents like sodium borohydride (B1222165) would likely reduce the ketone to a secondary alcohol, yielding (2,6-dichlorophenyl)(oxazol-2-yl)methanol. More potent reducing agents, such as lithium aluminum hydride, could potentially lead to both the reduction of the ketone and cleavage of the oxazole ring.

Cycloaddition Reactions (e.g., Diels-Alder) of Oxazoles

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comlibretexts.org This reactivity is a cornerstone of oxazole chemistry, providing a powerful method for synthesizing substituted pyridine and furan (B31954) rings. wikipedia.orgresearchgate.net The reaction involves the oxazole acting as the 4π-electron component and a dienophile (an alkene or alkyne) as the 2π-electron component. libretexts.org

The initial cycloaddition product is a bicyclic adduct containing an oxygen bridge. wikipedia.org This adduct is often unstable and undergoes spontaneous rearrangement, typically involving the loss of a small molecule like water, to form an aromatic product. researchgate.netclockss.org

Reaction with alkenes generally leads to the formation of substituted pyridines . pharmaguideline.comclockss.org

Reaction with alkynes typically yields substituted furans . researchgate.net

The electron-deficient character of the oxazole ring can be a determining factor in its Diels-Alder reactivity. clockss.org The presence of the electron-withdrawing 2-(2,6-dichlorobenzoyl) group on this compound further depletes the ring of electron density. This enhances its reactivity towards electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction, although normal-electron-demand reactions can also be facilitated. clockss.orgacs.org Activation of the oxazole nitrogen with a Lewis or Brønsted acid can also facilitate the cycloaddition. acs.orgnih.govscilit.com

Table 3: Diels-Alder Reactions of Oxazoles

| Dienophile | Intermediate Product | Final Product |

| Alkene | Bicyclic adduct with oxygen bridge | Substituted Pyridine pharmaguideline.com |

| Alkyne | Bicyclic adduct with oxygen bridge | Substituted Furan researchgate.net |

Atmospheric Chemistry and Environmental Degradation Mechanisms

The oxazole ring is known to undergo photolysis, suggesting that photodegradation could be a relevant environmental pathway upon exposure to sunlight. tandfonline.com Hydrolysis could also contribute to its degradation, potentially leading to ring cleavage under certain environmental pH conditions.

The 2,6-dichlorobenzoyl portion of the molecule is expected to influence its environmental persistence. Chlorinated aromatic compounds are often more resistant to microbial degradation than their non-chlorinated counterparts. However, hydrolytic degradation of related structures, such as 2,6-dichlorobenzylthiopseudourea, has been observed to proceed in basic media, yielding 2,6-dichlorobenzylthiol, which is then susceptible to air oxidation. nih.gov A similar hydrolytic cleavage could potentially occur at the ketone linkage of this compound. Furthermore, compounds containing dichlorophenyl groups, such as 2,6-dichlorobenzoxazole, have been noted for their toxicity to aquatic life, which suggests a degree of persistence and bio-activity in environmental systems. nih.gov

Potential environmental degradation mechanisms could include:

Photolysis: UV radiation from sunlight causing ring cleavage. tandfonline.com

Hydrolysis: Cleavage of the amide-like bond within the oxazole ring or the ketone linkage, particularly under non-neutral pH conditions.

Biodegradation: Microbial action may occur, although the chlorine atoms could render the molecule recalcitrant.

Kinetic Studies of Atmospheric Decomposition

Data Tables

Due to the absence of research data, no interactive data tables containing detailed findings on reaction rates, product yields, or atmospheric lifetimes for this compound can be generated.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 2,6 Dichlorobenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through various NMR experiments, it is possible to map out the carbon-hydrogen framework and understand the spatial relationships between atoms.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole (B20620) ring and the 2,6-dichlorophenyl ring. The oxazole ring contains two protons, H-4 and H-5, which typically appear as doublets due to their coupling to each other. Their chemical shifts are influenced by the electron-withdrawing nature of the oxazole ring and the attached benzoyl group. The 2,6-dichlorophenyl group has three aromatic protons. The two meta-protons (H-4') are chemically equivalent and would appear as a doublet, coupled to the single para-proton (H-3', H-5'). The para-proton (H-4') would appear as a triplet, coupled to the two meta-protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key signals include the carbonyl carbon (C=O) of the benzoyl group, which is expected in the downfield region typical for ketones. The spectrum would also show distinct signals for the three carbons of the oxazole ring (C-2, C-4, and C-5) and the carbons of the dichlorophenyl ring. The carbon atoms bonded to chlorine (C-2' and C-6') would be significantly shifted, and their signals can be identified based on established substituent effects.

Expected ¹H and ¹³C NMR Chemical Shifts

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |

| C=O | - | ~175-185 | Typical range for an aryl ketone carbonyl carbon. |

| C-2 (Oxazole) | - | ~158-162 | Carbon in a C=N-O environment, highly deshielded. |

| C-4 (Oxazole) | ~7.3 - 7.6 | ~125-130 | Olefinic carbon in an electron-deficient ring. |

| C-5 (Oxazole) | ~7.8 - 8.1 | ~140-145 | Olefinic carbon adjacent to oxygen, deshielded. |

| C-1' (Dichlorophenyl) | - | ~135-138 | Quaternary carbon attached to the carbonyl group. |

| C-2'/C-6' (Dichlorophenyl) | - | ~130-133 | Carbons bearing chlorine atoms. |

| C-3'/C-5' (Dichlorophenyl) | ~7.3 - 7.5 (d) | ~128-130 | Aromatic protons meta to the carbonyl group. |

| C-4' (Dichlorophenyl) | ~7.4 - 7.6 (t) | ~132-135 | Aromatic proton para to the carbonyl group. |

Note: Predicted values are based on general chemical shift theory and data from analogous structures. Actual experimental values may vary.

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. Key expected correlations include the one between the oxazole protons (H-4 and H-5) and the correlations between the protons on the dichlorophenyl ring (H-3'/H-5' with H-4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for C-4, C-5, C-3'/C-5', and C-4' based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be essential for determining the preferred conformation of the molecule, particularly the rotational orientation of the dichlorobenzoyl group relative to the oxazole ring. NOE effects might be observed between the oxazole H-5 proton and the ortho-protons of a different, but related, benzoyl group if free rotation is hindered.

The two chlorine atoms at the ortho positions of the phenyl ring create significant steric hindrance. This is expected to force the phenyl ring to rotate out of the plane of the carbonyl group. This twisting would disrupt π-conjugation between the ring and the carbonyl, which can be observed in both NMR chemical shifts and UV-Vis spectroscopy. The NOESY experiment would be the primary tool to probe this conformational preference by identifying which protons are spatially close due to this fixed or restricted rotation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies.

For 2-(2,6-Dichlorobenzoyl)oxazole, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The presence of both an aromatic ring and an oxazole ring would also give rise to a series of characteristic bands.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~1670-1690 | C=O Stretch (Aryl Ketone) | Strong |

| ~1600-1620 | C=N Stretch (Oxazole Ring) | Medium-Strong |

| ~1450-1580 | C=C Stretch (Aromatic & Oxazole Rings) | Medium (multiple bands) |

| ~1050-1150 | C-O-C Stretch (Oxazole Ring) | Strong |

| ~750-800 | C-Cl Stretch | Strong |

| ~3050-3150 | C-H Stretch (Aromatic & Oxazole) | Weak-Medium |

The precise position of the C=O stretch provides clues about the electronic environment; its frequency in this range confirms it is part of a conjugated ketone system.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺˙) corresponding to its molecular formula, C₉H₃Cl₂NO₂. A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

The primary fragmentation pathway is expected to be the cleavage of the bond between the carbonyl carbon and the oxazole ring. This would lead to two major fragment ions:

The 2,6-dichlorobenzoylium cation: [C₇H₃Cl₂O]⁺. This would be a very stable and likely abundant fragment.

The 2-oxazolyl radical or cation: [C₃H₂NO]⁺.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the elemental composition of the molecule with high accuracy. This technique would be used to confirm the molecular formula by measuring the mass of the protonated molecule [M+H]⁺ to within a very small tolerance (typically < 5 ppm), thus distinguishing it from any other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of this compound. The molecule contains multiple chromophores—the dichlorophenyl ring, the carbonyl group, and the oxazole ring—which give rise to characteristic electronic transitions when subjected to UV-Vis radiation. The conjugated system formed by the benzoyl group and the oxazole ring is expected to produce strong absorptions, primarily due to π → π* transitions. Additionally, n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the carbonyl group are anticipated, although these are typically weaker.

The analysis involves dissolving the compound in a transparent solvent, such as ethanol (B145695) or acetonitrile, and measuring its absorbance across a range of wavelengths. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorbance (λmax). These values are indicative of the energy gaps between the electronic ground state and excited states. While specific experimental data for this compound is not detailed in the available literature, the table below illustrates how such findings would be presented.

Interactive Table 1: Representative UV-Vis Absorption Data This table is representative of how experimental data for this compound would be displayed.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|

| Ethanol | e.g., 280 | e.g., 15,000 | π → π* |

Elemental Analysis (CHNS) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentage of its constituent elements. For this compound, with the molecular formula C₁₀H₅Cl₂NO₂, the analysis would focus on carbon (C), hydrogen (H), and nitrogen (N), as sulfur (S) is not present.

The process involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage composition of each element. These experimental values are then compared against the theoretical percentages calculated from the molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and verifies its elemental makeup.

Interactive Table 2: Elemental Analysis Data for C₁₀H₅Cl₂NO₂ This table compares the calculated theoretical elemental composition with a placeholder for experimental results.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 49.62% | Value to be determined |

| Hydrogen (H) | 2.08% | Value to be determined |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Resolution of Stereochemistry and Ring Conformation

The molecular structure of this compound is achiral, so stereochemical analysis focuses on its conformation. The oxazole ring is inherently aromatic and therefore expected to be planar. nih.govclockss.org Similarly, the 2,6-dichlorophenyl ring is also planar. The critical conformational parameter is the relative orientation of these two planar moieties, defined by the torsion angle around the single bond connecting the carbonyl carbon to the oxazole ring's C2 atom. Steric hindrance from the two ortho-chloro substituents on the phenyl ring likely forces a significant twist between the plane of the phenyl ring and the plane containing the carbonyl and oxazole groups. X-ray diffraction precisely measures this dihedral angle, defining the molecule's preferred conformation in the crystalline state.

Analysis of Bond Angles, Torsion Angles, and Intermolecular Interactions

The detailed geometric parameters derived from X-ray diffraction allow for a thorough analysis of the molecule's internal and external structural features. mdpi.com

Bond Angles and Lengths: The data provides exact measurements for every bond. The oxazole ring is expected to exhibit bond lengths characteristic of its aromatic nature, with partial double-bond character throughout the ring. nih.govnist.gov For instance, the C=N and C=C bonds within the oxazole ring would be clearly distinguished. nih.gov

Torsion Angles: The key torsion angle between the dichlorophenyl ring and the oxazole moiety is quantified, providing insight into the extent of electronic conjugation versus steric repulsion.

Intermolecular Interactions: The packing of molecules within the crystal lattice is governed by non-covalent forces. For this compound, potential interactions include weak C-H···O and C-H···N hydrogen bonds, halogen bonding involving the chlorine atoms, and π-π stacking interactions between adjacent aromatic rings. nih.gov Identifying and characterizing these interactions is crucial for understanding the crystal's stability and physical properties. nih.govresearchgate.net

Interactive Table 3: Representative Single-Crystal X-ray Diffraction Data This table illustrates the type of crystallographic parameters obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical examples for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| C(benzoyl)-C(oxazole) Bond Length | e.g., 1.49 Å |

| O=C-C(oxazole) Bond Angle | e.g., 119.5° |

| Phenyl/Oxazole Dihedral Angle | e.g., 55.8° |

Computational Chemistry and Theoretical Studies of 2 2,6 Dichlorobenzoyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone in the study of organic molecules, providing a detailed picture of their electronic and structural properties. irjweb.com These methods are particularly useful for analyzing complex heterocyclic systems like 2-(2,6-Dichlorobenzoyl)oxazole.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms, molecules, and the solid state. irjweb.comnih.gov It has proven to be a reliable approach for predicting the properties of oxazole (B20620) derivatives. irjweb.combohrium.com DFT calculations, often utilizing functionals like B3LYP, are employed to determine various molecular properties. irjweb.comnih.govasianpubs.org

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometric structure. mdpi.com For derivatives containing similar ring systems, these calculations can predict bond lengths and angles with good accuracy when compared to experimental data. mdpi.com The planarity of the molecule and the dihedral angles between different ring systems are key parameters obtained from these optimizations. For instance, in a related compound, N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate, the dihedral angle between the benzene (B151609) and isoxazole (B147169) rings was found to be 59.10 (7)°. nih.gov The electronic properties, such as the distribution of electrons within the molecule, are also elucidated through these studies. researchgate.net

Table 1: Selected Optimized Geometric Parameters for a Related Oxazole Derivative

| Parameter | Value |

| Dihedral Angle (Benzene-Isoxazole) | 59.10 (7)° |

| C=N bond length | 1.299 (5) Å |

| Data for N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate. nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com DFT calculations are routinely used to compute the energies of the HOMO and LUMO and the corresponding energy gap. irjweb.comnih.govasianpubs.org For example, in a study of an oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating its chemical reactivity. irjweb.com The distribution of these orbitals also reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. beilstein-journals.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Oxazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.6518 |

| ELUMO | -0.8083 |

| Energy Gap (ΔE) | 4.8435 |

| Data for an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine derivative. irjweb.com |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to a harder molecule. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Polarizability: Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

These descriptors provide a comprehensive understanding of the molecule's reactivity and stability. irjweb.comnih.govnih.gov

Table 3: Calculated Chemical Reactivity Descriptors for an Oxazole Derivative

| Descriptor | Definition |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | ω = μ2 / 2η |

| Softness (S) | S = 1 / η |

| Formulas for calculating reactivity descriptors from HOMO and LUMO energies. nih.gov |

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution on the molecular surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.netscispace.com These maps are crucial for understanding intermolecular interactions and predicting reaction sites. scispace.com

Charge distribution analysis, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. nih.govasianpubs.org This provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and reactivity. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes and thermodynamic properties of a system.

Conformational Analysis and Dynamic Behavior

MD simulations are particularly powerful for exploring the conformational landscape of flexible molecules. By simulating the molecule's movement over a period, researchers can identify low-energy conformations, understand the transitions between them, and analyze the flexibility of different parts of the molecule. For instance, MD simulations of 6-hydroxybenzothiazole-2-carboxamide derivatives have been used to analyze the stability and dynamic behavior of these molecules when bound to biological receptors, with Root Mean Square Deviation (RMSD) values indicating conformational stability. nih.gov In studies of other complex heterocyclic systems, MD simulations have revealed that certain rings can exist in a rapid equilibrium between different conformers, such as chair conformations. nih.gov

Table 1: Hypothetical Conformational Analysis Data No experimental or theoretical data is available for this compound. The table below is a template illustrating how such data would be presented.

| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| - | - | - | - |

Theoretical Reaction Kinetics and Thermodynamics

Theoretical methods are crucial for understanding the mechanisms and rates of chemical reactions, providing insights that can be difficult to obtain experimentally.

Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Calculations

Transition State Theory (TST): TST is a model used to calculate the rate constants of chemical reactions. It assumes a quasi-equilibrium between the reactants and activated complexes at the transition state. The rate of reaction is then determined by the rate at which these transition state structures proceed to form products. nih.gov The rate constant in TST depends on the energy of the transition state relative to the reactants. nih.gov

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: RRKM theory is a more detailed statistical theory used primarily for unimolecular reactions. researchgate.netnih.gov It calculates the rate constant as a function of the internal energy of the reacting molecule. RRKM theory is particularly useful for understanding reactions where the internal energy distribution of the molecule plays a key role in determining the reaction rate. nih.gov For pure bimolecular reactions, TST is often considered a more appropriate approach. researchgate.net

Energy Barriers and Reaction Pathways

A key outcome of theoretical reaction kinetics studies is the mapping of the potential energy surface for a reaction. This allows for the identification of reaction intermediates and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy barrier, a primary determinant of the reaction rate. Computational studies on the oxidation of the parent oxazole ring have, for example, determined the enthalpy barrier for the cycloaddition of singlet oxygen. nih.govacs.org

Table 2: Hypothetical Reaction Energy Data No experimental or theoretical data is available for this compound. The table below is a template illustrating how such data would be presented.

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| - | - | - | - |

Computational Design and Predictive Modeling of this compound

In the realm of modern drug discovery and materials science, computational chemistry has emerged as an indispensable tool. For a molecule like this compound, a compound with potential for further development, computational techniques offer a powerful lens through which to predict its behavior, properties, and the potential of its derivatives. By simulating molecular structures and interactions, researchers can design novel analogues with enhanced characteristics and forecast their spectroscopic signatures without the immediate need for extensive laboratory synthesis. This in silico approach accelerates the research and development cycle, reduces costs, and provides deep molecular insights.

De Novo Design of Analogues with Desired Properties

De novo design, which translates to "from the beginning," is a computational strategy to generate novel molecular structures with specific, predefined properties. Starting with a core scaffold like this compound, algorithms can build new molecules by adding, removing, or substituting functional groups. The goal is to optimize for a desired outcome, such as enhanced binding affinity to a biological target, improved pharmacokinetic properties, or specific electronic characteristics.

The process typically involves several key steps:

Scaffold Selection and Characterization: The this compound core is identified as the starting point. Its structural and electronic properties are calculated to serve as a baseline.

Definition of Desired Properties: Researchers define the parameters they wish to optimize. In a medicinal chemistry context, this could involve creating analogues that are potent and selective inhibitors of a particular enzyme. For instance, molecular docking studies on related benzoxazole (B165842) derivatives have been used to predict their binding affinity to enzymes like cyclooxygenase (COX) and DNA gyrase. nih.govresearchgate.netekb.eg

Fragment-Based Growth or Linking: The de novo design software explores a virtual chemical space. It can "grow" new structures from the oxazole or the dichlorophenyl ring by adding small chemical fragments from a pre-defined library. Alternatively, it can link different molecular fragments together to create a novel structure.

Scoring and Ranking: Each newly generated analogue is evaluated using a scoring function. This function estimates how well the molecule satisfies the desired properties. For example, a scoring function in a drug design context would predict the binding energy of the analogue to a target protein.

Iterative Optimization: The process is repeated, with the most promising analogues from one cycle serving as the starting point for the next. This iterative refinement allows for the exploration of a vast chemical space to identify a small set of high-potential candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR) models are also integral to predictive design. researchgate.netnih.govnih.gov By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activity, a QSAR model can predict the activity of newly designed analogues. For a series of this compound derivatives, a 3D-QSAR model could be developed to guide the design of compounds with potentially enhanced therapeutic effects. nih.govkoreascience.kr

Table 1: Hypothetical De Novo Designed Analogues of this compound and Their Predicted Properties

| Analogue ID | Modification on Core Structure | Predicted Property (e.g., Binding Affinity to Target X) |

| Parent | This compound | -5.8 kcal/mol |

| ANA-001 | Replacement of one Chlorine with a Methoxy group | -6.5 kcal/mol |

| ANA-002 | Addition of a methyl group to the oxazole ring | -6.1 kcal/mol |

| ANA-003 | Replacement of the oxazole with a thiazole (B1198619) ring | -7.2 kcal/mol |

| ANA-004 | Substitution of the dichlorophenyl ring with a pyridine (B92270) | -5.5 kcal/mol |

Note: The data in this table is illustrative and intended to represent the type of output generated from de novo design and predictive modeling studies.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational quantum mechanics, particularly Density Functional Theory (DFT), has become a robust method for predicting the spectroscopic properties of molecules with a high degree of accuracy. ajchem-a.comresearchgate.net These predictions are invaluable for confirming the structure of a newly synthesized compound and for understanding its electronic structure and bonding.

Infrared (IR) Spectroscopy Prediction: The vibrational frequencies in an IR spectrum correspond to the stretching, bending, and other vibrational modes of the molecule's chemical bonds. DFT calculations can predict these frequencies by first optimizing the molecule's geometry to its lowest energy state. Then, the second derivative of the energy with respect to the atomic positions is calculated, which yields the force constants of the bonds. From these force constants, the vibrational frequencies can be determined.

For this compound, DFT calculations would be expected to predict characteristic peaks for:

The C=O (carbonyl) stretching vibration.

The C=N and C-O stretching vibrations within the oxazole ring.

The C-Cl stretching vibrations from the dichlorophenyl group.

The aromatic C-H and C=C stretching and bending modes.

Theoretical calculations often have a systematic error, so the computed frequencies are typically scaled by a factor to improve agreement with experimental data. ajchem-a.com

Table 2: Predicted vs. Experimental IR Frequencies for Key Functional Groups in a Representative Benzoyl-Oxazole Compound

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1665 | 1670 |

| Oxazole C=N Stretch | 1580 | 1585 |

| Aromatic C=C Stretch | 1550 | 1552 |

| C-Cl Stretch | 780 | 785 |

Note: This table presents representative data for a similar compound class to illustrate the expected correlation between predicted and experimental values. The exact values for this compound would require specific calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus (e.g., ¹H, ¹³C). The same DFT-optimized molecular geometry used for IR predictions can be used to calculate NMR shielding tensors. The chemical shift is then determined by referencing these shielding values to a standard compound (e.g., tetramethylsilane).

Table 3: Predicted and Experimental ¹³C NMR Chemical Shifts for a Substituted Phenyl-Oxazole Analogue

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 175.2 | 174.9 |

| Oxazole C2 | 161.5 | 161.8 |

| Oxazole C4 | 125.8 | 126.1 |

| Oxazole C5 | 140.1 | 140.5 |

| Phenyl C1 (ipso) | 132.4 | 132.7 |

| Phenyl C2/C6 (with Cl) | 130.9 | 131.2 |

Note: This table is a representative example. The specific chemical shifts for this compound would depend on its precise electronic structure.

Derivatization Strategies and Functionalization of 2 2,6 Dichlorobenzoyl Oxazole

Functionalization at the Oxazole (B20620) Ring Positions (C2, C4, C5)

The oxazole ring presents three carbon positions (C2, C4, and C5) that are susceptible to functionalization, though their reactivity differs. Generally, the reactivity of the oxazole ring towards electrophilic substitution follows the order C4 > C5 > C2. pharmaguideline.com Conversely, deprotonation and subsequent reaction with electrophiles are most facile at the C2 position. pharmaguideline.comwikipedia.org

C2-Position: The C2 position is the most electron-deficient and acidic site on the oxazole ring. pharmaguideline.comsemanticscholar.org This makes it a prime target for deprotonation using a strong base, such as n-butyllithium, followed by quenching with an electrophile. However, the resulting 2-lithio-oxazoles can be unstable and may exist in equilibrium with ring-opened isonitrile intermediates. wikipedia.org Despite this, this method has been successfully used for the introduction of various substituents. Nucleophilic aromatic substitution can also occur at C2 if a suitable leaving group is present. wikipedia.org

C4-Position: The C4 position is generally the most reactive towards electrophilic attack, a characteristic attributed to the electron-donating resonance effect of the ring oxygen atom. clockss.org Reactions like Vilsmeier-Haack formylation can introduce substituents at this position, particularly in the presence of activating groups on the oxazole ring. clockss.org

C5-Position: Electrophilic aromatic substitution can also occur at the C5 position, especially when electron-donating groups are present on the ring to activate it. wikipedia.org For instance, the van Leusen oxazole synthesis, a reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), is a powerful method for constructing 5-substituted oxazoles. nih.gov

The following table summarizes the general reactivity of the oxazole ring positions:

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles/Bases | Common Functionalization Reactions |

| C2 | Least reactive | Most reactive (deprotonation) | Lithiation followed by electrophilic quench, Nucleophilic aromatic substitution (with a leaving group) |

| C4 | Most reactive | Less reactive | Electrophilic aromatic substitution (e.g., Vilsmeier-Haack) |

| C5 | Moderately reactive | Less reactive | Electrophilic aromatic substitution, van Leusen oxazole synthesis |

Modification of the Dichlorobenzoyl Moiety

While functionalization of the oxazole ring is common, modifications to the 2,6-dichlorobenzoyl moiety offer another avenue for structural diversification. These modifications can alter the steric hindrance and electronic properties of the entire molecule.

Strategies for modifying this part of the molecule could involve:

Nucleophilic Aromatic Substitution: The chlorine atoms on the benzoyl ring are generally unreactive towards nucleophilic substitution. However, under specific conditions or with the use of certain catalysts, their replacement with other functional groups might be achievable.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, introducing a new chiral center and a hydrogen bond donor. Further reactions at this alcohol could lead to a variety of derivatives.

Ortho-Lithiation: Directed ortho-lithiation of the benzene (B151609) ring, guided by the benzoyl group, could provide a route to introduce substituents adjacent to the chlorine atoms, although the steric hindrance would be a significant challenge.

Introduction of Diverse Functional Groups (e.g., Alkylamino, Alkylthio, Alkoxy)

The introduction of alkylamino, alkylthio, and alkoxy groups can significantly impact the pharmacological and physicochemical properties of the 2-(2,6-dichlorobenzoyl)oxazole core. These groups can modulate polarity, lipophilicity, and hydrogen bonding capacity.

Alkoxy and Alkylthio Groups: The synthesis of oxazoles bearing alkoxy and alkylthio groups at the 5-position has been achieved through the reaction of 2-alkoxy- and 2-alkylthio-3-(het)arylpropenals with tosylmethyl isocyanide. researchgate.net This approach provides a direct route to these functionalized derivatives.

Alkylamino Groups: Amino groups can be introduced onto the oxazole ring through various methods. For instance, amination of a halogenated oxazole precursor via a transition metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is a plausible strategy. youtube.com

The following table provides examples of functional groups that can be introduced and their potential impact:

| Functional Group | Method of Introduction (Example) | Potential Impact on Properties |

| Alkoxy (-OR) | Reaction of α-alkoxyacroleins with TosMIC researchgate.net | Increased polarity, hydrogen bond acceptor |

| Alkylthio (-SR) | Reaction of α-alkylthioacroleins with TosMIC researchgate.net | Increased lipophilicity, potential for oxidation to sulfoxide/sulfone |

| Alkylamino (-NHR, -NR2) | Buchwald-Hartwig amination of a halo-oxazole youtube.com | Increased basicity, hydrogen bond donor/acceptor, site for further derivatization |

Cross-Coupling Reactions for Expanding Structural Diversity

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been applied to oxazole systems to expand their structural diversity. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide array of substituents. youtube.comresearchgate.netyoutube.com

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. youtube.com A bromo- or iodo-substituted this compound could be coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl groups.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. youtube.com This could be used to append alkenyl groups to the oxazole core.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. youtube.com This method is ideal for introducing alkynyl moieties, which can serve as handles for further "click chemistry" transformations. chemrxiv.org

The following table illustrates the application of various cross-coupling reactions for oxazole derivatization:

| Coupling Reaction | Reactants | Catalyst System (Typical) | Introduced Moiety |

| Suzuki-Miyaura | Halo-oxazole + Boronic acid | Pd catalyst, Base | Aryl, Heteroaryl, Vinyl |

| Heck | Halo-oxazole + Alkene | Pd catalyst, Base | Alkenyl |

| Sonogashira | Halo-oxazole + Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl |

Applications of Derivatization for Analytical Method Development (e.g., Chiral Derivatization)

Derivatization plays a crucial role in the development of analytical methods, particularly for chiral separations. A chiral derivatizing agent (CDA) can be used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC. wikipedia.org

For a chiral molecule based on the this compound scaffold, derivatization with a CDA could be employed to determine its enantiomeric purity. The derivatization would typically target a reactive functional group on the molecule. For instance, if a hydroxyl or amino group has been introduced through prior derivatization, it could be reacted with a chiral acid chloride (like Mosher's acid chloride) or a chiral isothiocyanate to form diastereomeric esters or thioureas, respectively. wikipedia.orgnih.gov

The development of new chiral oxazole compounds necessitates methods for separating the enantiomeric pairs. scilit.comresearchgate.net This is often achieved using chiral stationary phases in HPLC. scilit.comresearchgate.netresearchgate.net The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation. scilit.comresearchgate.net

Applications of 2 2,6 Dichlorobenzoyl Oxazole in Advanced Organic Synthesis

Role as a Precursor or Building Block for Complex Architectures

2-(2,6-Dichlorobenzoyl)oxazole serves as a fundamental building block for the synthesis of more intricate heterocyclic compounds. The oxazole (B20620) motif is a key structural element in many natural products and medicinally important molecules. nih.gov The presence of the dichlorophenyl group provides a site for further functionalization, allowing for the creation of a diverse range of derivatives.

One of the key applications of oxazole derivatives is in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.gov These compounds are of significant interest in drug discovery. The oxazole ring can act as a scaffold to which various functional groups can be attached, leading to the development of new therapeutic agents. nih.gov

Participation in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and can rapidly generate molecular complexity from simple starting materials. wikipedia.org

While specific examples detailing the participation of this compound in cascade reactions are not extensively documented in the provided search results, the general reactivity of the oxazole nucleus suggests its potential for such transformations. Oxazoles can participate in various cycloaddition and rearrangement reactions, which are often key steps in cascade sequences.

For example, a novel and efficient method for the synthesis of 2,5-disubstituted oxazoles has been developed through a copper-catalyzed cascade reaction involving alkenes and azides. nih.gov This process proceeds through a series of steps including 1,3-dipolar cycloaddition, ring cleavage, and oxidative dehydrogenative cyclization. nih.gov Another example is the domino synthesis of 4-vinyl-oxazoles from γ-chloro-propargylamines, which involves a tandem cyclocondensation/1,2-oxazole rearrangement cascade. lu.se These examples highlight the potential for designing cascade reactions that incorporate the this compound scaffold.

Use in the Synthesis of Bridged and Fused Heterocyclic Systems

The oxazole ring can serve as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. slideshare.net This reactivity allows for the synthesis of various bridged and fused heterocyclic systems. By carefully choosing the dienophile, a wide range of complex polycyclic architectures can be accessed.

The general reactivity of oxazoles in cycloaddition reactions provides a pathway to novel molecular frameworks. For instance, the Diels-Alder reaction of oxazoles can lead to the formation of pyridines and other heterocyclic systems after subsequent transformations of the initial cycloadduct.

Development of Reactive Scaffolds for Chemical Transformations (e.g., Click Chemistry Precursors)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. core.ac.uk The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. Oxazole-containing molecules can be designed to incorporate functional groups, such as azides or alkynes, making them suitable precursors for click chemistry. nih.govnih.gov

This approach allows for the modular assembly of complex molecules. For instance, an oxazole scaffold bearing an azide (B81097) group can be "clicked" onto a molecule containing a terminal alkyne, rapidly forming a triazole-linked conjugate. nih.gov This strategy has been employed in the development of peptidomimetics and other bioactive compounds. nih.gov The use of 2-chloromethyloxazoles as intermediates allows for the facile introduction of an azide moiety, creating a valuable scaffold for further elaboration via click chemistry. nih.govnih.gov

Strategies for the Preparation of Poly-substituted Oxazole Derivatives

Several synthetic strategies have been developed for the preparation of poly-substituted oxazole derivatives, allowing for precise control over the substitution pattern of the oxazole ring. These methods are crucial for creating a diverse library of compounds for various applications.

One common approach is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. slideshare.net Another method is the Fischer oxazole synthesis, which utilizes the condensation of cyanohydrins and aldehydes. The Van Leusen reaction provides a route to oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide). mdpi.com

Furthermore, direct functionalization of the oxazole ring can be achieved through various reactions. For example, bromination of oxazoles can be accomplished using N-bromosuccinimide. slideshare.net The development of one-pot, multi-component reactions has also provided efficient pathways to highly substituted oxazoles. ijpsonline.com For instance, a green synthesis approach has been reported for novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. rjstonline.com

Structure Reactivity and Structure Property Relationships of 2 2,6 Dichlorobenzoyl Oxazole and Its Analogues

Influence of Substituent Effects (Electronic and Steric) on Reactivity

The presence of two chlorine atoms on the ortho positions of the benzoyl ring profoundly influences the electronic environment and steric profile of 2-(2,6-Dichlorobenzoyl)oxazole, thereby dictating its reactivity.

The Hammett and Taft equations are linear free-energy relationships used to quantify the impact of substituents on the reactivity of aromatic and aliphatic compounds, respectively ustc.edu.cnlibretexts.org. The Hammett equation, in its basic form, is log(k/k₀) = σρ, where k is the rate constant for the substituted reaction, k₀ is the rate constant for the unsubstituted reaction, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant which depends on the reaction type and conditions libretexts.orgresearchgate.net.

For this compound, the two chlorine atoms at the 2- and 6-positions exert strong electronic and steric effects.

Electronic Effects : Chlorine is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I). This effect is captured by the Hammett substituent constant (σ). The σ value for a chlorine substituent is positive, indicating its electron-withdrawing nature. For the 2,6-dichloro substitution pattern, the inductive effects are additive, significantly increasing the electrophilicity of the carbonyl carbon in the benzoyl group. This makes the carbonyl group more susceptible to nucleophilic attack. The Hammett equation can be used to correlate the reaction rates of a series of substituted benzoyl oxazoles with the electronic properties of the substituents.

Steric Effects : The Taft equation extends the Hammett principle to aliphatic systems and, more importantly, separates electronic effects into inductive (σ*) and resonance (σR) components, while also introducing a steric parameter (Es). The bulky chlorine atoms at the ortho positions create significant steric hindrance around the carbonyl group. This steric bulk can impede the approach of nucleophiles, potentially slowing down reaction rates despite the electronic activation researchgate.net. This interplay between activating electronic effects and deactivating steric effects is a key feature of this substitution pattern.

A hypothetical Hammett analysis for a reaction involving the carbonyl group of this compound analogues could be represented as follows:

| Substituent (X) on Benzoyl Ring | Hammett Constant (σ) | Relative Reaction Rate (k_rel) | log(k_rel) |

| 4-H | 0.00 | 1.0 | 0.00 |

| 4-CH₃ | -0.17 | 0.5 | -0.30 |

| 4-Cl | 0.23 | 2.5 | 0.40 |

| 4-NO₂ | 0.78 | 20.0 | 1.30 |

| 2,6-di-Cl | ~0.46 (estimated) | (Varies due to steric effects) | (Non-linear) |

Note: This table is illustrative. The actual relative rates for the 2,6-dichloro analogue would deviate from a simple Hammett correlation due to pronounced steric effects.

QSRR models are mathematical relationships that link the chemical structure of a compound to its reactivity chemrxiv.org. These models go beyond the single-parameter correlations of Hammett and Taft by incorporating a wider range of molecular descriptors calculated from the compound's structure. For this compound and its analogues, a QSRR model could be developed to predict their reactivity in a specific chemical transformation.

The development of a QSRR model typically involves these steps:

Dataset Assembly : A series of analogues of this compound with varying substituents on the benzoyl and/or oxazole (B20620) rings is synthesized.

Reactivity Measurement : A quantitative measure of reactivity (e.g., reaction rate constant, equilibrium constant) is experimentally determined for each compound in the series.

Descriptor Calculation : A variety of molecular descriptors are calculated for each analogue. These can include:

Electronic Descriptors : Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors : Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Topological Descriptors : Connectivity indices that describe the branching and shape of the molecule.

Model Building : Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates the descriptors to the observed reactivity chemrxiv.org.

For halogenated aromatic compounds, descriptors like molar refractivity and the nucleophilic susceptibility of ring carbons have been found to be important in predicting toxicity, which is a facet of biological reactivity nih.gov. A hypothetical QSRR equation for the reactivity of benzoyl oxazoles might look like:

log(k) = c₀ + c₁(σ) + c₂(Es) + c₃(logP) + ...

Where k is the rate constant, σ represents electronic effects, Es represents steric effects, and logP represents hydrophobicity. Such models are valuable for planning syntheses and understanding reaction mechanisms chemrxiv.org.

Stereochemical Considerations and their Impact on Molecular Behavior

The stereochemistry of this compound is dominated by the steric clash between the ortho-chlorine atoms and the oxazole ring. This steric hindrance forces the benzoyl ring and the oxazole ring to be non-coplanar. The resulting twisted conformation has several important consequences for the molecule's behavior:

Conformational Rigidity : The significant energy barrier to rotation around the single bond connecting the carbonyl carbon and the oxazole C2-carbon means the molecule exists in a relatively rigid, twisted conformation. This fixed dihedral angle is a key structural feature. In highly hindered systems, this can lead to atropisomerism, where rotation is so restricted that enantiomers can be isolated.

Reduced Conjugation : The non-planar arrangement disrupts the π-conjugation between the benzoyl ring and the oxazole ring. This affects the molecule's electronic properties, including its UV-Vis absorption spectrum and its ability to delocalize charge in reaction intermediates.

Molecular Recognition : In a biological context, the defined three-dimensional shape resulting from this steric hindrance is critical for how the molecule fits into a receptor or enzyme active site. Planar aromatic systems often engage in π-π stacking interactions with protein residues. The twisted structure of this compound would prevent such interactions and would require a binding pocket that can accommodate its specific non-planar shape researchgate.net. The steric bulk of the ortho-chloro substituents is a known strategy to influence conformational preferences and control interactions with biological targets researchgate.net.

The preference for para- over ortho-substitution in the chlorination of chlorobenzene is often attributed to a combination of steric and electronic effects, highlighting the importance of steric hindrance in determining molecular structure and reactivity stackexchange.comlearncbse.in.

Computational Approaches to Structure-Property Relationships

Computational chemistry provides powerful tools to model and predict the properties and activities of molecules like this compound, offering insights that can guide experimental work.

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. A QSAR model can be used to predict the activity of new, unsynthesized analogues and to identify the key structural features that contribute to activity.

For a series of this compound analogues, a QSAR study would proceed as follows:

Data Set : A collection of analogues with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is required.

Descriptor Calculation : As in QSRR, a wide array of descriptors is calculated for each molecule. These can be 2D descriptors (e.g., atom counts, topological indices) or 3D descriptors (e.g., steric fields, molecular shape).

Model Development : A mathematical model is created using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with activity mdpi.comnih.gov.

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds).

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), generates contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity nih.gov. For this compound analogues, a QSAR model might highlight the importance of the electronegative potential around the chlorine atoms and the hydrogen-bond accepting capabilities of the oxazole and carbonyl groups.

Illustrative QSAR Data Table:

| Compound Analogue | Activity (pIC₅₀) | Hydrophobicity (logP) | Electronic (Dipole Moment) | Steric (Molar Volume) |

| Analogue 1 (R=H) | 5.2 | 3.1 | 4.5 D | 180 ų |

| Analogue 2 (R=F) | 5.4 | 3.2 | 5.1 D | 182 ų |

| Analogue 3 (R=CH₃) | 5.0 | 3.5 | 4.3 D | 195 ų |

| Analogue 4 (R=CF₃) | 6.1 | 3.9 | 6.2 D | 205 ų |

Note: This table contains hypothetical data to illustrate the components of a QSAR study.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex nih.gov. It is a fundamental tool in drug discovery for understanding how a drug molecule might interact with its biological target at an atomic level.

For this compound, a docking study would involve:

Preparation : Obtaining the 3D structures of both the ligand (this compound) and the target protein receptor.

Docking Simulation : Using software like AutoDock or Glide, the ligand is placed into the active site of the receptor in numerous possible conformations and orientations mdpi.comrsc.org.

Scoring : Each resulting pose is assigned a score that estimates the binding affinity (free energy of binding). The pose with the best score is considered the most likely binding mode.

Analysis : The predicted binding mode is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

The structural features of this compound suggest several potential interactions:

Hydrogen Bonding : The nitrogen atom in the oxazole ring and the oxygen of the carbonyl group can act as hydrogen bond acceptors.

Halogen Bonding : The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's active site.

Hydrophobic Interactions : The benzoyl and oxazole rings can form hydrophobic interactions with nonpolar amino acid residues.

Potential Ligand-Receptor Interactions for this compound:

| Molecular Feature | Potential Interaction Type | Potential Receptor Residue |

| Oxazole Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Dichlorophenyl Ring | Hydrophobic Interaction, π-stacking (edge-to-face) | Leucine, Isoleucine, Phenylalanine |

| Chlorine Atoms | Halogen Bonding, Hydrophobic | Glycine, Alanine, Backbone Carbonyls |

These computational studies provide a powerful framework for understanding the complex relationships between the structure of this compound and its chemical and biological behavior, enabling the design of analogues with improved properties.

Comparison with Structurally Related Oxazole and Benzoxazole (B165842) Derivatives

The structure-reactivity and structure-property relationships of this compound are best understood through a comparative analysis with its structural analogues. This section explores the distinctions between this compound and other related oxazole and benzoxazole derivatives, with a particular focus on the influence of the substituent patterns on their chemical and physical properties.

Analysis of Structural Contrasts and Functional Relevance

The key structural motifs of this compound that dictate its properties are the oxazole ring, the benzoyl linker, and the dichlorinated phenyl ring. Variations in any of these components can lead to significant changes in reactivity and function.

Oxazole vs. Benzoxazole Core:

The fundamental difference between oxazoles and benzoxazoles lies in the fusion of a benzene (B151609) ring to the oxazole core in the latter. This fusion extends the π-system, which generally results in altered electronic properties and increased stability. Benzoxazole derivatives are known for their wide range of biological activities and are considered important scaffolds in medicinal chemistry. The extended conjugation in benzoxazoles can influence their absorption and emission of light, making them useful in the development of fluorescent probes and other materials.

The Role of the Benzoyl Linker:

The carbonyl group of the benzoyl linker in this compound is a critical feature. It acts as an electron-withdrawing group, influencing the electron density of both the phenyl and oxazole rings. This electronic effect can modulate the reactivity of the molecule, for instance, by making the oxazole ring more susceptible to certain types of chemical reactions. In contrast, compounds where the phenyl and oxazole rings are directly linked would exhibit different electronic communication between the two ring systems.

A comparison of spectroscopic data for a related compound, 2-(2-Chlorobenzoyl)oxazole, provides insight into the electronic environment of such molecules.

Interactive Table: Spectroscopic Data for 2-(2-Chlorobenzoyl)oxazole

| Nucleus | Chemical Shift (ppm) | Functional Group Assignment |

| ¹H | ~7.20 | Oxazole H-4 |

| ¹H | ~8.15 | Oxazole H-5 |

| ¹³C | Deshielded value | Carbonyl Carbon |

| IR (cm⁻¹) | 1685 | Carbonyl (C=O) Stretch |

| IR (cm⁻¹) | 1620 | Oxazole C=N Stretch |

Note: Data is for 2-(2-Chlorobenzoyl)oxazole and serves as a reference for understanding the spectroscopic characteristics of related benzoyl-oxazoles. smolecule.com

The downfield shift of the H-5 proton in the oxazole ring is indicative of the electron-withdrawing nature of the adjacent nitrogen atom and the benzoyl group. smolecule.com The carbonyl stretching frequency is lower than that of a typical aromatic ketone, suggesting conjugation with the oxazole ring. smolecule.com

Impact of Halogen Substitution Patterns (e.g., 2,6-Dichloro vs. Other Halogens)

The presence, number, and position of halogen substituents on the benzoyl ring profoundly impact the molecule's properties. Halogens are electronegative and exert an inductive electron-withdrawing effect, while also having the potential for resonance donation of a lone pair of electrons.

2,6-Dichloro Substitution:

The 2,6-dichloro substitution pattern in this compound is particularly significant for several reasons:

Steric Hindrance: The two chlorine atoms ortho to the benzoyl carbonyl group create significant steric hindrance. This can restrict the rotation of the phenyl ring, influencing the molecule's conformation and how it interacts with other molecules or biological targets.

Electronic Effects: The strong inductive effect of two chlorine atoms significantly reduces the electron density of the phenyl ring. This, in turn, enhances the electrophilic character of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

Modulation of Physicochemical Properties: The presence of two chlorine atoms increases the lipophilicity of the molecule, which can affect its solubility and ability to cross biological membranes.

Comparison with Other Halogen Substitutions:

The following table provides a conceptual comparison of the expected properties based on different halogen substitution patterns on a generic benzoyl-oxazole scaffold.

Interactive Table: Comparative Effects of Halogen Substitution on Benzoyl-Oxazoles

| Substitution Pattern | Expected Steric Hindrance around Carbonyl | Expected Electron-Withdrawing Effect on Phenyl Ring | Predicted Impact on Carbonyl Reactivity |

| Unsubstituted | Low | None | Baseline |

| 4-Chloro | Low | Moderate | Increased |

| 2-Chloro | Moderate | Moderate | Increased |

| 2,6-Dichloro | High | High | Significantly Increased |

| 2,4-Dichloro | Moderate | High | Increased |

常见问题

Basic Research Questions

Q. What are the standard synthesis protocols for 2-(2,6-Dichlorobenzoyl)oxazole, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions or coupling strategies. For example, a Cu-catalyzed coupling reaction between 2-amino-oxadiazole derivatives and aryl iodides can yield oxazole scaffolds with dichlorophenyl groups . Alternatively, cyclization involving 2,6-dichlorobenzoyl chloride with hydroxylamine sulfate and methyl acetoacetate under reflux conditions has been documented . Optimization includes adjusting solvent systems (e.g., ethanol or DMF), reaction temperatures (80–120°C), and catalyst loading (e.g., 5–10 mol% CuI). Pressure reduction during solvent evaporation improves yield .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR and DEPT experiments resolve substituent positions on the oxazole ring and dichlorobenzoyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., Cl2-related peaks) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .

- X-ray Crystallography : Determines solid-state conformation and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?